Cas no 154089-44-8 (Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer)

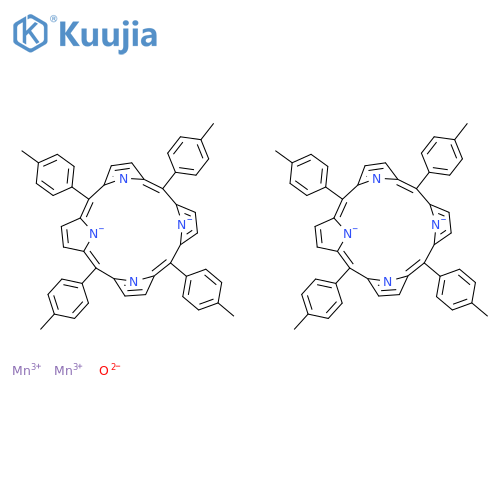

154089-44-8 structure

商品名:Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer 化学的及び物理的性質

名前と識別子

-

- manganese(III) meso-tetrakis(4-methylphenyl)porphine-μ-oxo dimer

- Manganese(III)meso-tetrakis(4-methylphenyl)porphine-

- I-oxodimer

- Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer

- manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer

- 154089-44-8

- manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

-

- インチ: 1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2/b2*45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-;;;

- InChIKey: LWBNUMXDFGUOOT-CTEYWONWSA-N

- ほほえんだ: [Mn+3].[Mn+3].[O-2].[N-]1C2C=CC1=C(C1C=CC(C)=CC=1)C1C=CC(=C(C3C=CC(C)=CC=3)C3=CC=C(C(C4C=CC(C)=CC=4)=C4C=CC(C=2C2C=CC(C)=CC=2)=N4)[N-]3)N=1.[N-]1C2C=CC1=C(C1C=CC(C)=CC=1)C1C=CC(=C(C3C=CC(C)=CC=3)C3=CC=C(C(C4C=CC(C)=CC=4)=C4C=CC(C=2C2C=CC(C)=CC=2)=N4)[N-]3)N=1 |c:18,45,78,105,t:5,40,65,100|

計算された属性

- せいみつぶんしりょう: 1463.462350 g/mol

- どういたいしつりょう: 1462.458995 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 107

- 回転可能化学結合数: 8

- 複雑さ: 2980

- 共有結合ユニット数: 5

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4

- ぶんしりょう: 1463.5

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00ATYJ-1g |

manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 1g |

$329.00 | 2024-06-20 | |

| A2B Chem LLC | AF04587-250mg |

manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 250mg |

$130.00 | 2024-04-20 | |

| 1PlusChem | 1P00ATYJ-250mg |

manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 250mg |

$123.00 | 2024-06-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M889427-1g |

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 1g |

1,998.00 | 2021-05-17 | |

| A2B Chem LLC | AF04587-1g |

manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 1g |

$370.00 | 2024-04-20 | |

| Aaron | AR00AU6V-250mg |

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 250mg |

$130.00 | 2025-02-13 | |

| Aaron | AR00AU6V-1g |

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |

154089-44-8 | 97% | 1g |

$379.00 | 2025-02-13 |

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

154089-44-8 (Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬